molecular formula C7H8N2O3S B14627829 Methyl 2-(thiazol-2-ylcarbamoyl)acetate CAS No. 58199-15-8

Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Cat. No.: B14627829
CAS No.: 58199-15-8
M. Wt: 200.22 g/mol
InChI Key: XIYOPROLJLPDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(thiazol-2-ylcarbamoyl)acetate is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methyl 2-(thiazol-2-ylcarbamoyl)acetate is a thiazole derivative with a thiazole ring substituted with a carbamoyl group and an acetate moiety, drawing significant attention in medicinal chemistry for its diverse biological activities and potential therapeutic uses. Thiazole derivatives are generally known for their roles in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. this compound serves as a versatile precursor for synthesizing more complex molecules.

Applications in Scientific Research

Drug Development Derivatives of this compound are explored for their potential as antiarrhythmic and anticoagulant agents . Studies have indicated that this compound interacts effectively with various biological targets, underscoring the compound's potential in therapeutic applications.

Pharmaceutical Research This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its derivatives exhibit significant biological activity and could play a role in developing new therapeutic agents.

Anticancer Studies Thiazole and its derivatives have received attention from researchers because of their wide biological, pharmacological, and anticancer properties . Derivatives synthesized from this compound have shown the capacity to suppress the growth of cancer cell lines such as MCF-7 and HepG2, as well as halt the cell cycle and trigger apoptosis .

Biological Activities and Interactions

Antiarrhythmic and Anticoagulant Activities Novel thiazolo derivatives synthesized from this compound have demonstrated high antiarrhythmic activity compared to procaine amide and lidocaine as positive controls .

Enzyme Inhibition Studies have indicated that this compound interacts effectively with various biological targets. For example, one study found that a derivative of thiazole was effective at inhibiting the VEGFR-2 enzyme, which promotes tumor angiogenesis, growth, and proliferation .

Anti-inflammatory Activity Various synthetic compounds containing the thiazole core moiety have been explored for their anti-inflammatory properties .

Structural Similarities and Activities of Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
Methyl (4-methyl-1,3-thiazol-2-yl)acetateThiazole ring with methyl substitutionAntitumor and antifilarial activities
Thiazolidinone DerivativesThiazolidinone coreAntimicrobial and anti-inflammatory effects
4-ThiazolidinonesContains thiazolidine ringAntihypertensive properties

Properties

CAS No.

58199-15-8

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-5(10)9-7-8-2-3-13-7/h2-3H,4H2,1H3,(H,8,9,10)

InChI Key

XIYOPROLJLPDTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.